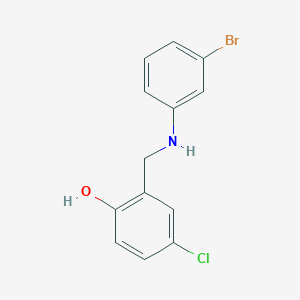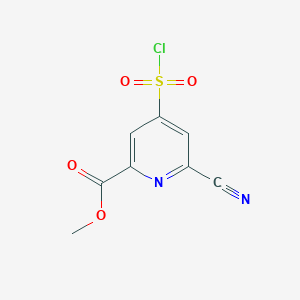![molecular formula C15H16ClNO3 B14859417 4-Chloro-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B14859417.png)
4-Chloro-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with formaldehyde and 3,5-dimethoxyaniline under acidic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenols or amines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. This interaction often involves pathways related to oxidative stress or signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-{[(5-chloro-2,4-dimethoxyphenyl)amino]methyl}phenol: Similar structure but with an additional chloro group.
4-Chloro-3,5-dimethylphenol: Similar core structure but with methyl groups instead of methoxy groups
Uniqueness
4-Chloro-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in specialized research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H16ClNO3 |
|---|---|
Molecular Weight |
293.74 g/mol |
IUPAC Name |
4-chloro-2-[(3,5-dimethoxyanilino)methyl]phenol |
InChI |
InChI=1S/C15H16ClNO3/c1-19-13-6-12(7-14(8-13)20-2)17-9-10-5-11(16)3-4-15(10)18/h3-8,17-18H,9H2,1-2H3 |
InChI Key |
QBYIKLNMDXCPLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{(2E)-2-[(2-fluorophenyl)sulfonyl]-2-[(4-methylphenyl)hydrazono]acetyl}pyrrolidine](/img/structure/B14859337.png)

![3,4,6,7-Tetrahydropyrano[3,4-D][1,2,3]triazole](/img/structure/B14859347.png)



![(3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B14859368.png)






![N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide](/img/structure/B14859409.png)
